molecular formula C6H18N3Si3 B1588516 1,2,3,4,5,6-Hexamethylcyclotrisilazane CAS No. 2587-46-4

1,2,3,4,5,6-Hexamethylcyclotrisilazane

Cat. No. B1588516
CAS RN: 2587-46-4
M. Wt: 216.48 g/mol
InChI Key: ALFURVVDZFIESW-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexamethylcyclotrisilazane (HMCTS) is an organosilicon compound that has a wide range of applications in the fields of science and technology. It is a colorless, water-soluble liquid that is used in a variety of ways, including as a reagent in chemical synthesis and as a lubricant in high-temperature applications. HMCTS is also used in the production of polymers, coatings, and adhesives. In addition, it has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.

Scientific Research Applications

Synthesis and Characterization

  • Improvement in Synthesis : Hexamethylcyclotrisilazane has been synthesized from dimethyldichlorosilane and ammonia, with a noted yield improvement using toluene as a solvent (Tong Xiu-jun, 2006).

  • Molecular Structure Analysis : The molecular structure of hexamethylcyclotrisilazane has been characterized using methods like IR spectroscopy and electron diffraction, providing detailed geometrical parameters (B. Rozsondai et al., 1975).

Chemical Reactions and Oligomerization

  • Ring-Opening Oligomerization : Research has explored the ring-opening oligomerization of hexamethylcyclotrisilazane, contributing to a better understanding of its reactivity and potential applications in polymer science (É. Duguet, A. Soum, 1995).

  • Reactions with Alcohols and Borates : Studies have investigated its reactions with butyl alcohol and tributyl borate, leading to the formation of new silazane compounds (K. Andrianov et al., 1965).

Applications in Material Science

  • Polysilazane Thin Films : The compound has been used in the preparation of thin polysilazane films by glow discharge polymerization, a process crucial for material science applications (A. Wrobel et al., 1976).

  • Hydrolysis Study Using MIR Spectroscopy : The hydrolysis of hexamethylcyclotrisilazane in air has been studied using MIR spectroscopy, providing insights into its stability and reactivity under various conditions (T. Hermann, L. Leng, 1968).

Photolysis and Surface Modification

  • Cryogenic Laser Ablation : The photolysis of hexamethylcyclotrisilazane in a solid film at low temperatures has been explored for surface modification purposes, showing potential applications in the creation of hydrophobic polymer films (V. Dřínek et al., 2001)

Mechanism of Action

properties

InChI

InChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFURVVDZFIESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1[Si](N([Si](N([Si]1C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180512
Record name Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2587-46-4
Record name Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexamethylcyclotrisilazane
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1,2,3,4,5,6-Hexamethylcyclotrisilazane
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1,2,3,4,5,6-Hexamethylcyclotrisilazane
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1,2,3,4,5,6-Hexamethylcyclotrisilazane
Reactant of Route 5
1,2,3,4,5,6-Hexamethylcyclotrisilazane
Reactant of Route 6
1,2,3,4,5,6-Hexamethylcyclotrisilazane

Q & A

Q1: How does 1,2,3,4,5,6-hexamethylcyclotrisilazane interact with phenolic resins and what are the downstream effects?

A1: The research paper focuses on incorporating silicon into phenolic resins using various silylating agents, including 1,2,3,4,5,6-HMCTS []. While the paper doesn't specifically detail the interaction mechanism of 1,2,3,4,5,6-HMCTS with phenolic resins, it highlights that silylation generally occurs through the reaction of the silylating agent with hydroxyl groups on the resin. This reaction leads to the formation of Si-O bonds, effectively incorporating silicon into the resin structure [].

Q2: What analytical techniques were employed to study the silylation process in the research paper?

A2: The research primarily utilized two analytical techniques to monitor and analyze the silylation process:

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis was crucial in determining the extent of silylation by measuring the amount of silicon chemically bonded to the resin []. This technique identifies specific chemical bonds and functional groups present in the sample, allowing researchers to track the formation of Si-O bonds as silylation progresses.
  • Quartz Crystal Microbalance (QCM): QCM measurements provided insights into the kinetics of the silylation process []. This technique measures minute mass changes on a quartz crystal surface. By coating the crystal with the resin, researchers could track the real-time mass increase as the silylating agent (including 1,2,3,4,5,6-HMCTS) interacted with and bound to the resin.

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